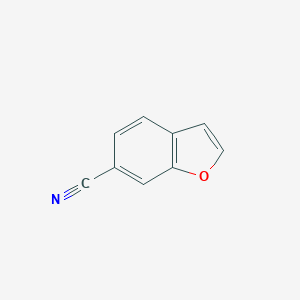

Benzofuran-6-carbonitrile

Descripción general

Descripción

Benzofuran-6-carbonitrile is a compound with the molecular formula C9H5NO . It contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), and 1 Furane .

Synthesis Analysis

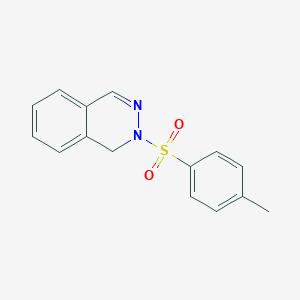

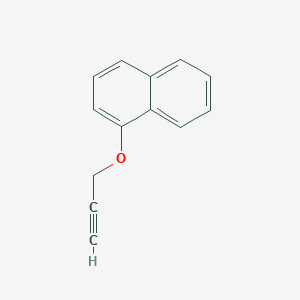

The synthesis of Benzofuran-6-carbonitrile involves a per-iodination/de-iodination strategy coupled with a Sonogashira alkynylation and Cu-catalyzed heteroannulation . This procedure allows the preparation of Benzofuran-6-carbonitrile in gram quantities .Molecular Structure Analysis

The molecular structure of Benzofuran-6-carbonitrile is composed of a benzene ring fused to a furan . It contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), and 1 Furane .Chemical Reactions Analysis

Benzofuran derivatives have been functionalized through various reactions over the past five years, including alkylations, arylations and heteroarylations, carboxylations, carbamoylations, and C-heteroatom bond formations .Physical And Chemical Properties Analysis

Benzofuran-6-carbonitrile has an average mass of 143.142 Da and a monoisotopic mass of 143.037109 Da . It is a compound with versatile features and multiple physicochemical characteristics .Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

Benzofuran derivatives have been identified as potent inhibitors of diapophytoene desaturase (CrtN), an enzyme crucial for the survival of certain bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) . By inhibiting this enzyme, benzofuran-6-carbonitrile derivatives can prevent the synthesis of staphyloxanthin, a carotenoid pigment that contributes to the pathogen’s virulence and resistance to immune clearance. This makes these compounds promising candidates for developing new antimicrobial agents against MRSA infections.

Anti-Tumor Activity

Studies have shown that benzofuran compounds exhibit significant anti-tumor properties . The structure of benzofuran-6-carbonitrile allows for the creation of derivatives that can be used in the treatment of various cancers. Their mechanism involves disrupting cell proliferation and inducing apoptosis in cancer cells, making them valuable in oncological research.

Anti-Viral Therapeutics

Benzofuran derivatives have been explored for their anti-viral capabilities, particularly against the hepatitis C virus . The structural flexibility of benzofuran-6-carbonitrile allows for the synthesis of compounds that can inhibit viral replication, offering a pathway to new treatments for viral infections.

Chemical Synthesis and Drug Design

The benzofuran ring system is a fundamental structural unit in many biologically active molecules and synthetic materials . Benzofuran-6-carbonitrile serves as a key intermediate in the synthesis of complex organic compounds, including drugs and natural products. Its reactivity and stability make it a valuable building block in medicinal chemistry.

Antifungal Research

While benzofuran-6-carbonitrile itself may not be a potent antifungal agent, its derivatives can be modified to enhance their antifungal properties . This adaptability is crucial in the ongoing search for new treatments against fungal infections, especially in the face of rising drug resistance.

Mecanismo De Acción

Target of Action

Benzofuran-6-carbonitrile, like other benzofuran derivatives, has been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

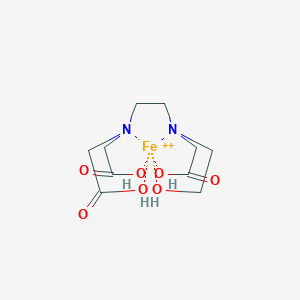

Benzofuran derivatives have been shown to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .

Pharmacokinetics

Some benzofuran-derived compounds have been shown to have enhanced oral bioavailability , which could potentially apply to Benzofuran-6-carbonitrile.

Result of Action

Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells .

Action Environment

It is known that the solvent used in the reaction can have a great influence on the obtained product .

Safety and Hazards

While specific safety data for Benzofuran-6-carbonitrile is not available, it is generally advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Direcciones Futuras

Benzofuran derivatives, including Benzofuran-6-carbonitrile, have emerged as important scaffolds with many biological properties . They have potential applications in the development of new drugs for cancer therapy . The wide-ranging biological activity of benzofuran-containing compounds has thus spawned considerable interest from a medicinal chemistry perspective .

Propiedades

IUPAC Name |

1-benzofuran-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEHMKWYWLJNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611636 | |

| Record name | 1-Benzofuran-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-6-carbonitrile | |

CAS RN |

17450-68-9 | |

| Record name | 1-Benzofuran-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

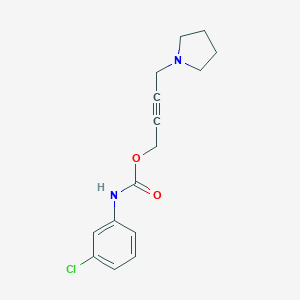

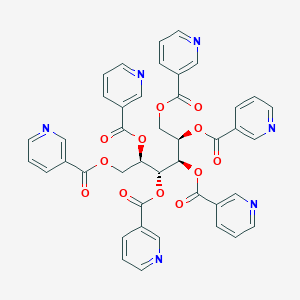

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)

![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)